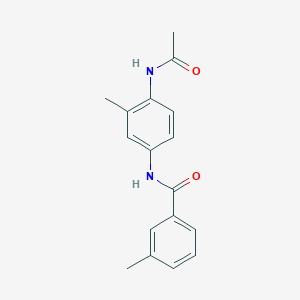
N-cyclohexyl-N-methyl-1-(2-methylpropanoyl)piperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-N-methyl-1-(2-methylpropanoyl)piperidine-3-carboxamide, also known as CMHP or AH-7921, is a synthetic opioid that was first developed in the 1970s. It is a potent analgesic, meaning it can relieve pain, and has been used in scientific research to study the opioid receptor system.
作用機序
N-cyclohexyl-N-methyl-1-(2-methylpropanoyl)piperidine-3-carboxamide acts on the mu-opioid receptor in the brain and spinal cord, leading to the release of endogenous opioids and the inhibition of pain signals. The mu-opioid receptor is also involved in the regulation of mood, reward, and addiction. N-cyclohexyl-N-methyl-1-(2-methylpropanoyl)piperidine-3-carboxamide can produce effects similar to other opioids, such as morphine, but with a lower risk of respiratory depression and dependence.
Biochemical and Physiological Effects:
N-cyclohexyl-N-methyl-1-(2-methylpropanoyl)piperidine-3-carboxamide produces analgesia, sedation, and euphoria in animal models. It has been shown to be more potent than morphine in some assays, but with a shorter duration of action. N-cyclohexyl-N-methyl-1-(2-methylpropanoyl)piperidine-3-carboxamide also has some anti-inflammatory properties and has been investigated for its potential use in treating chronic pain and other conditions.
実験室実験の利点と制限
One advantage of using N-cyclohexyl-N-methyl-1-(2-methylpropanoyl)piperidine-3-carboxamide in lab experiments is its potency and selectivity for the mu-opioid receptor. This can allow researchers to study specific aspects of the opioid receptor system without the confounding effects of other neurotransmitters. However, N-cyclohexyl-N-methyl-1-(2-methylpropanoyl)piperidine-3-carboxamide is a controlled substance and requires specialized training and equipment to handle safely. It also has limited solubility in water and can be difficult to work with in some experiments.
将来の方向性
There are several potential future directions for research on N-cyclohexyl-N-methyl-1-(2-methylpropanoyl)piperidine-3-carboxamide. One area of interest is the development of novel opioid analgesics with improved safety and efficacy profiles. N-cyclohexyl-N-methyl-1-(2-methylpropanoyl)piperidine-3-carboxamide could serve as a starting point for the design of new drugs that target the mu-opioid receptor. Another area of interest is the investigation of the role of the opioid receptor system in addiction and withdrawal. N-cyclohexyl-N-methyl-1-(2-methylpropanoyl)piperidine-3-carboxamide could be used to study the neurochemical mechanisms underlying opioid dependence and to develop new treatments for addiction. Finally, N-cyclohexyl-N-methyl-1-(2-methylpropanoyl)piperidine-3-carboxamide could be used in combination with other drugs or therapies to enhance pain relief or reduce side effects.
合成法
N-cyclohexyl-N-methyl-1-(2-methylpropanoyl)piperidine-3-carboxamide is synthesized through a multi-step process that involves the reaction of cyclohexanone with methylamine and 2-methylpropanoyl chloride, followed by a reaction with piperidine-3-carboxylic acid. The final product is purified through column chromatography and recrystallization. The synthesis of N-cyclohexyl-N-methyl-1-(2-methylpropanoyl)piperidine-3-carboxamide is complex and requires specialized equipment and expertise.
科学的研究の応用
N-cyclohexyl-N-methyl-1-(2-methylpropanoyl)piperidine-3-carboxamide has been used in scientific research to study the opioid receptor system, which plays a critical role in pain perception and addiction. N-cyclohexyl-N-methyl-1-(2-methylpropanoyl)piperidine-3-carboxamide is a selective agonist for the mu-opioid receptor, which is the primary target for most opioid analgesics. Researchers have used N-cyclohexyl-N-methyl-1-(2-methylpropanoyl)piperidine-3-carboxamide to study the structure and function of the mu-opioid receptor and to investigate the potential therapeutic uses of opioid drugs.
特性
IUPAC Name |
N-cyclohexyl-N-methyl-1-(2-methylpropanoyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O2/c1-13(2)16(20)19-11-7-8-14(12-19)17(21)18(3)15-9-5-4-6-10-15/h13-15H,4-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTJBIPWUASADB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC(C1)C(=O)N(C)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl)-1H-pyridin-2-one](/img/structure/B7510294.png)
![1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-3-pyridin-3-ylpropan-1-one](/img/structure/B7510302.png)
![N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclohex-3-ene-1-carboxamide](/img/structure/B7510307.png)
![N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B7510313.png)

![1,3-dimethyl-5-[(E)-3-(2-methylpiperidin-1-yl)-3-oxoprop-1-enyl]pyrimidine-2,4-dione](/img/structure/B7510328.png)




![N-[[2-(imidazol-1-ylmethyl)phenyl]methyl]-1,6-dimethyl-3-oxo-2H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7510359.png)
![N-[1-(1-benzofuran-2-yl)ethyl]-N-methyloxolane-2-carboxamide](/img/structure/B7510385.png)